1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol
Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol, also known as 4-FEP, is a compound belonging to the class of organic compounds known as piperidines. It is composed of a piperidine core with a 4-fluorophenoxy substituent at the 2-position. 4-FEP is an important synthetic intermediate for a variety of organic compounds and has been widely studied for its various applications in organic synthesis.
Scientific Research Applications
Antidepressant Activity
Research has explored the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors), incorporating structures similar to 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol. These compounds have shown fluoxetine-like antireserpine and anorexigenic activity in evaluations, indicating their potential in treating depression without affecting gross behavior (Kumar et al., 2004).
Biological Characterization for Neurological Disorders
A novel series based on the 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These compounds have potential applications in treating neurological disorders such as drug abuse, depression, and ADHD (Kharkar et al., 2009).
Material Science Applications
The compound and its derivatives have also been utilized in the synthesis of novel trisubstituted ethylenes for copolymerization with styrene. This research indicates the potential for developing new materials with specific properties (Schjerven et al., 2020).
Molecular Docking and Anticancer Potential
Further studies have synthesized derivatives for evaluation as anticancer agents, showcasing the broad applicability of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol in drug design and pharmacological research (Rehman et al., 2018).
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMBDUWFXFNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCOC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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